molecular formula C10H9F2NO2 B13663578 2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13663578
M. Wt: 213.18 g/mol
InChI Key: QHPZGWKHDJEPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-6,8-difluoroaniline with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxazinone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Unique due to its specific substitution pattern and fluorine atoms.

    2-Ethyl-6,8-dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with chlorine atoms instead of fluorine.

    2-Ethyl-6,8-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Methyl groups instead of halogens.

Uniqueness

The presence of fluorine atoms in this compound imparts unique properties, such as increased stability and reactivity, compared to its chloro or methyl analogs. Fluorine atoms can also influence the compound’s biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2-ethyl-6,8-difluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H9F2NO2/c1-2-8-10(14)13-7-4-5(11)3-6(12)9(7)15-8/h3-4,8H,2H2,1H3,(H,13,14)

InChI Key

QHPZGWKHDJEPLP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C(=CC(=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.